molecular formula C11H11BrO3 B13680298 Ethyl 5-acetyl-2-bromobenzoate

Ethyl 5-acetyl-2-bromobenzoate

Cat. No.: B13680298
M. Wt: 271.11 g/mol
InChI Key: PWFRAHRJXQBZBR-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-bromobenzoate: is an organic compound with the molecular formula C11H11BrO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an acetyl group at the 5-position and a bromine atom at the 2-position. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Ethyl Benzoate: The synthesis of Ethyl 5-acetyl-2-bromobenzoate can start with the bromination of ethyl benzoate. This reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom at the 2-position of the benzene ring.

    Acetylation: The next step involves the acetylation of the brominated product. This can be achieved using acetic anhydride (CH3CO)2O in the presence of a catalyst such as sulfuric acid (H2SO4) to introduce the acetyl group at the 5-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of automated systems for reagent addition and product separation can also enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Ethyl 5-acetyl-2-bromobenzoate can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include hydroxide ions (OH-) and amines (NH2R).

    Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or primary amines (RNH2) in polar solvents like ethanol or water.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Major Products:

    Substitution: Formation of ethyl 5-acetyl-2-hydroxybenzoate or ethyl 5-acetyl-2-aminobenzoate.

    Oxidation: Formation of ethyl 5-carboxy-2-bromobenzoate.

    Reduction: Formation of ethyl 5-(1-hydroxyethyl)-2-bromobenzoate.

Scientific Research Applications

Chemistry: Ethyl 5-acetyl-2-bromobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and polymers. It can also be employed in the synthesis of specialty chemicals for various applications.

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-bromobenzoate depends on its specific application. In general, the bromine atom and acetyl group can participate in various chemical reactions, influencing the reactivity and interaction of the compound with other molecules. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

    Ethyl 2-bromobenzoate: Similar structure but lacks the acetyl group at the 5-position.

    Ethyl 5-acetylbenzoate: Similar structure but lacks the bromine atom at the 2-position.

    Ethyl 2-acetylbenzoate: Similar structure but has the acetyl group at the 2-position instead of the 5-position.

Uniqueness: Ethyl 5-acetyl-2-bromobenzoate is unique due to the presence of both the bromine atom and the acetyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity. The specific positioning of these groups also influences the compound’s overall reactivity and interaction with other molecules.

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

ethyl 5-acetyl-2-bromobenzoate

InChI

InChI=1S/C11H11BrO3/c1-3-15-11(14)9-6-8(7(2)13)4-5-10(9)12/h4-6H,3H2,1-2H3

InChI Key

PWFRAHRJXQBZBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C(=O)C)Br

Origin of Product

United States

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